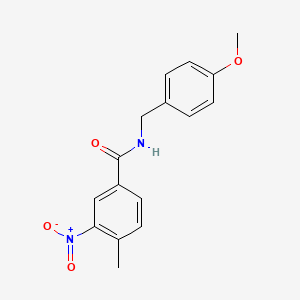

![molecular formula C16H15N3O3 B5554258 2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multifaceted chemical reactions, including oxidative Ugi/Aza-Wittig reactions and transformations of isoquinoline derivatives. For instance, a DEAD-mediated oxidative Ugi/Aza-Wittig reaction facilitates the synthesis of polysubstituted 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, showcasing the complexity and efficiency of modern synthetic methods in creating intricate molecular architectures (Ding et al., 2020).

Molecular Structure Analysis

The molecular structure of "2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one" likely features significant interactions and conformations due to its heterocyclic components. Studies on similar compounds have shown that selective reductions and ring transformations can lead to various derivatives, providing insight into the flexibility and reactivity of such molecular frameworks (Bata et al., 1986).

Chemical Reactions and Properties

Compounds with isoquinoline and oxadiazole moieties engage in a variety of chemical reactions. For instance, nucleophilic alkylations on chiral oxadiazaindanoisoquinolines lead to highly enantioselective synthesis of tetrahydroisoquinolines, illustrating the rich chemistry and potential for creating diverse molecular entities with unique properties (Yamazaki et al., 1996).

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthetic Pathways

Research on isoquinoline and oxadiazole derivatives focuses on exploring their chemical transformations and synthetic pathways. For instance, the formation of pyrroline N-oxide rings through interactions of α-isonitroso ketones with aldehydes and morpholine highlights the versatility of these compounds in synthesizing heterocyclic structures (Samsonov, 2004). Similarly, the synthesis of 4-aminopyrimidines from oxadiazoles demonstrates a general method for preparing structurally diverse heterocycles, indicating the compound's utility in generating new chemical entities with potential biological activities (Korbonits et al., 1987).

Pharmacological Properties

Although direct pharmacological applications of the specific compound were not discussed, research on related compounds provides a foundation for understanding potential scientific applications. For example, the synthesis and evaluation of isoquinolinones and pyridones as 5-HT3 antagonists suggest the role of similar compounds in developing new therapeutic agents (Matsui et al., 1992). Another study on DEAD-mediated oxidative Ugi/Aza-Wittig reaction for synthesizing oxadiazoles starting from isocyanimine emphasizes the compound's relevance in creating molecules with potential antitumor properties (Ding et al., 2020).

Propiedades

IUPAC Name |

2-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-16-12-5-2-1-4-11(12)7-8-19(16)10-14-17-15(22-18-14)13-6-3-9-21-13/h1-2,4-5,7-8,13H,3,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDHOHPDLKAIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CN3C=CC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)